molecular formula C15H22Cl2N2O B15077409 N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride CAS No. 77985-19-4

N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride

Cat. No.: B15077409
CAS No.: 77985-19-4
M. Wt: 317.3 g/mol
InChI Key: UEPAZWZNALYRHO-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride is a small-molecule organic compound characterized by a butanamide backbone substituted with a pyrrolidin-1-yl group at the third carbon and an N-linked 2-chloro-6-methylphenyl aromatic ring. The hydrochloride salt enhances its solubility, making it suitable for pharmacological or biochemical applications. The compound’s structure combines a chloro-substituted aromatic system, known for influencing lipophilicity and receptor binding, with a pyrrolidine moiety, which often modulates bioavailability and metabolic stability in drug design .

Properties

CAS No.

77985-19-4

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-3-pyrrolidin-1-ylbutanamide;hydrochloride

InChI

InChI=1S/C15H21ClN2O.ClH/c1-11-6-5-7-13(16)15(11)17-14(19)10-12(2)18-8-3-4-9-18;/h5-7,12H,3-4,8-10H2,1-2H3,(H,17,19);1H

InChI Key

UEPAZWZNALYRHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CC(C)N2CCCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-methylphenylamine and 3-bromobutanoyl chloride.

    Formation of Intermediate: The 2-chloro-6-methylphenylamine reacts with 3-bromobutanoyl chloride in the presence of a base such as triethylamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with pyrrolidine to form the final product.

    Hydrochloride Formation: The final product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Research

A. 3-Chloro-N-phenyl-phthalimide ()
  • Molecular Formula: C₁₄H₈ClNO₂
  • Key Features: Cyclic imide (phthalimide) core. Chloro and phenyl substituents on the aromatic ring. High thermal stability, used as a monomer for polyimide synthesis .
  • Comparison: Unlike the target compound, 3-chloro-N-phenyl-phthalimide lacks a flexible aliphatic chain or a pyrrolidine group.
B. N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride ()
  • Molecular Formula : C₁₆H₂₀ClN₃O₂
  • Key Features: Quinoline core with a carboxamide-linked pyrrolidinyl-ethyl chain. Hydrochloride salt improves solubility for biological testing.
  • Comparison: Both compounds share a pyrrolidine group and hydrochloride salt, enhancing solubility.
C. N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride ()
  • Molecular Formula : C₁₅H₂₀ClN₃O₂
  • Key Features: Dimethylamino-propyl chain instead of pyrrolidine. Retains the quinoline-carboxamide scaffold.
  • Comparison: The dimethylamino group increases basicity compared to the pyrrolidine in the target compound. This difference could affect ionization states and receptor binding kinetics.

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
N-(2-Chloro-6-methylphenyl)-3-(pyrrolidin-1-yl)butanamide hydrochloride C₁₅H₂₂Cl₂N₂O 333.26 Chloro-methylphenyl, pyrrolidine, amide Bioactive molecule (inferred)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Phthalimide, chloro, phenyl Polymer synthesis
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₆H₂₀ClN₃O₂ 321.80 Quinoline, pyrrolidine, carboxamide Antimicrobial/antiviral agents
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C₁₅H₂₀ClN₃O₂ 309.79 Quinoline, dimethylamino, carboxamide CNS-targeting drug candidates

Functional Group Impact on Properties

  • Pyrrolidine vs. Dimethylamino: Pyrrolidine’s cyclic structure offers conformational rigidity and moderate basicity (pKa ~11), while dimethylamino’s linear chain provides stronger basicity (pKa ~10) and flexibility. This affects membrane permeability and target engagement .
  • Chloro vs. Hydroxy Substituents: The target’s chloro-methylphenyl group enhances lipophilicity (logP ~3.5 estimated), whereas hydroxy groups (e.g., in ’s quinoline derivatives) increase polarity and hydrogen-bonding capacity.
  • Amide vs. Imide Backbones : The target’s butanamide allows rotational freedom, whereas phthalimides () are rigid, favoring high-temperature stability over biological interactions.

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